Comparative Physicochemical Properties: CAS 331767-56-7 vs. Deprotected Analog CAS 219635-91-3
The Boc protecting group in tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate (CAS 331767-56-7) substantially increases molecular weight and lipophilicity compared to its deprotected analog, 1-(6-bromopyridin-2-yl)piperazine (CAS 219635-91-3) [1]. This difference directly impacts chromatographic behavior and solubility in organic solvents. The target compound exhibits a higher melting point (94-98 °C) and is a solid, whereas the deprotected analog is often supplied as an oil or low-melting solid .
| Evidence Dimension | Molecular Weight & Lipophilicity |
|---|---|
| Target Compound Data | MW: 342.23 g/mol; LogP (calc.): 2.9-3.0; Melting Point: 94-98°C |
| Comparator Or Baseline | 1-(6-bromopyridin-2-yl)piperazine (CAS 219635-91-3): MW: 242.12 g/mol; H-bond donors: 1; No Boc group. |
| Quantified Difference | MW increase: +100.11 g/mol (+41%); Introduction of Boc group eliminates H-bond donor. |
| Conditions | Calculated properties (XLogP3) and literature melting point data. |
Why This Matters
For procurement in a medicinal chemistry setting, the solid nature of the Boc-protected compound facilitates accurate weighing and handling, while the increased lipophilicity often simplifies normal-phase purification of downstream intermediates.
- [1] Chemchart. (n.d.). 1-(6-bromopyridin-2-yl)piperazine (219635-91-3). Retrieved April 21, 2026. View Source
